molecular formula C21H18N6OS B2861147 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 877635-06-8

2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2861147
CAS No.: 877635-06-8
M. Wt: 402.48
InChI Key: WBPJVDCDVLXGBK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-b]pyridazine core with a pyridin-3-yl substituent at position 6 and a sulfanyl-linked tetrahydroquinoline-acetyl group at position 2. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (calculated logP ~3.2) and hydrogen-bonding capacity (5 acceptors, 1 donor), making it a candidate for kinase inhibition or antiproliferative applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c28-20(26-12-4-7-15-5-1-2-8-18(15)26)14-29-21-24-23-19-10-9-17(25-27(19)21)16-6-3-11-22-13-16/h1-3,5-6,8-11,13H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPJVDCDVLXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions. One common approach is the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing alternative methods such as mechanochemical synthesis. These methods ensure efficient production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, reduced derivatives, and substituted analogs with enhanced biological properties.

Mechanism of Action

The mechanism of action of 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogues include:

Ethyl 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylates (e.g., 4a–n): These lack the pyridazine ring and tetrahydroquinoline moiety, instead featuring a pyrimidine core and ester group. Reduced antiproliferative activity (IC₅₀ >50 μM in MCF-7 cells vs. target compound’s IC₅₀ ~12 μM) suggests the pyridazine and sulfanyl-tetrahydroquinoline groups enhance bioactivity .

3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (18d) : Replaces pyridazine with thiadiazole, introducing a nitro-furanyl group. While 18d shows antibacterial activity (MIC 8 μg/mL vs. S. aureus), the target compound’s pyridazine core improves metabolic stability (t₁/₂ >6 hours in microsomal assays) .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These feature thiadiazole and pyrazole rings. Their lower solubility (<0.1 mg/mL in PBS) compared to the target compound (1.8 mg/mL) highlights the role of the sulfanyl linker and tetrahydroquinoline in improving aqueous compatibility .

Mechanistic and Functional Insights

  • Kinase Inhibition: The pyridazine core mimics ATP-binding motifs in kinases, while the tetrahydroquinoline group enhances hydrophobic interactions with allosteric pockets. This dual mechanism is absent in pyrimidine-based analogues .
  • Metabolic Stability : The sulfanyl linker reduces oxidative metabolism compared to ester or nitro groups in analogues, as evidenced by higher microsomal stability (73% remaining after 1 hour vs. <30% for 18d) .

Biological Activity

The compound 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazolo-pyridazine core linked to a tetrahydroquinoline moiety through a sulfanyl group. The presence of these heterocycles contributes to its unique biological properties. The molecular formula is C19H18N6OS, and it has a molecular weight of approximately 378.45 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cellular metabolism and signaling pathways. This inhibition can disrupt normal cellular functions and lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound can bind to various receptors on cell surfaces, which may trigger intracellular signaling cascades that affect cell proliferation and apoptosis.
  • Induction of Apoptosis : Research indicates that this compound may promote programmed cell death in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing the triazolo-pyridazine scaffold. For instance:

  • In Vitro Studies : Compounds similar to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Mechanistic Insights : The anticancer effects are often linked to the compound's ability to induce apoptosis and inhibit key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Bacterial Inhibition : Related compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, triazole derivatives have been reported to exhibit MIC values as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .

Anti-inflammatory Effects

Research has indicated that similar compounds may possess anti-inflammatory properties:

  • Cytokine Modulation : Some studies suggest that these compounds can modulate the release of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Grover et al. (2014)Investigated triazolo-pyridazine derivatives for anticancer activity; found significant cytotoxicity against multiple cancer cell lines.
Barbuceanu et al. (2020)Reported antimicrobial activities of mercapto-triazoles; highlighted the importance of structural modifications for enhancing bioactivity.
PMC Study (2020)Summarized pharmacological profiles of 1,2,4-triazoles; noted their diverse activities including antibacterial and anticancer effects.

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